molecular formula C11H23N3O B14792941 2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide

Cat. No.: B14792941
M. Wt: 213.32 g/mol
InChI Key: YQYUNIJMUFIMHF-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide is a compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol This compound is of interest due to its unique structure, which includes an amino group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with 1-methylpyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-6-9-4-5-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)

InChI Key

YQYUNIJMUFIMHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCN(C1)C)N

Origin of Product

United States

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